![molecular formula C12H15N3OS B13184265 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting furan-2-carboxylic acid with thioamide in the presence of an oxidizing agent such as potassium ferricyanide in an alkaline medium.
Attachment of the Piperazine Moiety: The thiazole intermediate is then reacted with piperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), acylating agents (e.g., acetic anhydride).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Nitration, bromination, and acylation products.
Wissenschaftliche Forschungsanwendungen
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as DNA gyrase, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine can be compared with other similar compounds, such as:
2-(Furan-2-yl)-1,3-thiazole Derivatives: These compounds share the furan-thiazole core structure and exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties.
List of Similar Compounds
- 2-(Furan-2-yl)-1,3-thiazole
- 1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one
- 1-(2-(Furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one derivatives
Eigenschaften
Molekularformel |
C12H15N3OS |
|---|---|
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H15N3OS/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 |
InChI-Schlüssel |
RERGJUDJRXICSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


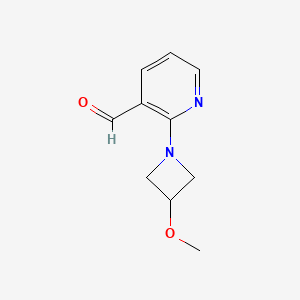
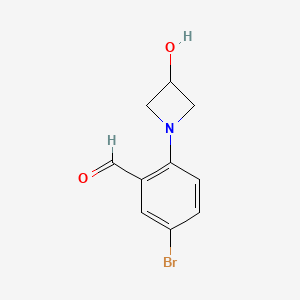
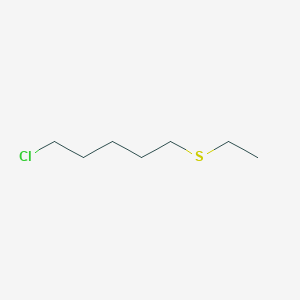

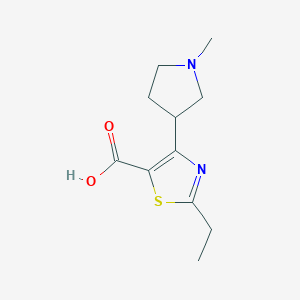
![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
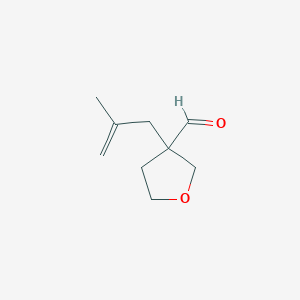
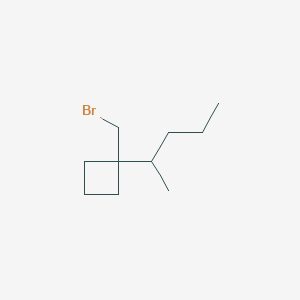
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)

